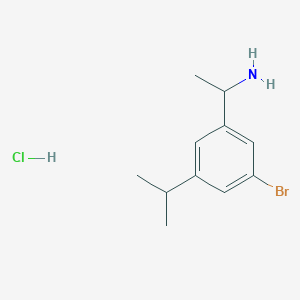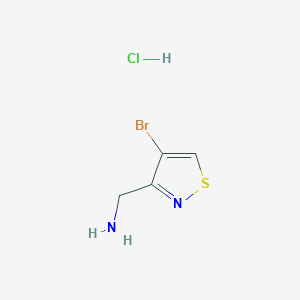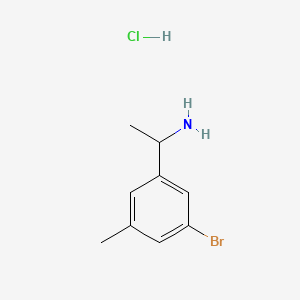
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone
Overview
Description
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone, also known as 4-Amino-5-deoxyribose-1-methyl-2(1H)-pyrimidinone, is an important molecule in biochemistry, particularly for its roles in DNA synthesis and its potential applications in the development of new drug treatments. This molecule has a wide range of properties and is used in a variety of scientific research and applications.
Scientific Research Applications
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications. It has been used as a substrate for DNA synthesis, as an inhibitor of DNA polymerase, and as a tool for studying the structure and function of DNA. It has also been used to study the effects of DNA damage on gene expression and to study the effects of DNA repair enzymes. In addition, this compound has been used to study the structure and function of enzymes involved in DNA replication, transcription, and translation.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone is complex and not fully understood. It is believed that the molecule binds to the active site of DNA polymerase, preventing the enzyme from synthesizing DNA. In addition, this compound may also interact with other proteins involved in DNA replication or transcription.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the activity of DNA polymerase, leading to decreased DNA replication and transcription. In addition, this compound has also been shown to inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage. Finally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, leading to decreased protein production.
Advantages and Limitations for Lab Experiments
4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-pyrimidinone has several advantages for lab experiments. It is relatively stable and can be stored for extended periods of time. In addition, it is easy to synthesize and can be used in a variety of experiments. However, 4-Amino-5-(2-deoxy-b-D-ribofuranosyl)-1-methyl-2(1H)-p
properties
IUPAC Name |
4-amino-5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-13-3-5(9(11)12-10(13)16)7-2-6(15)8(4-14)17-7/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCYEDLAIAASSK-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=NC1=O)N)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=NC1=O)N)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)






![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)

